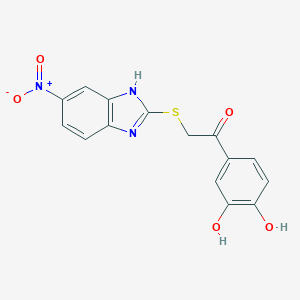
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is a complex organic compound that features both phenolic and benzimidazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Thioether Formation: The thiol group can be introduced by reacting the nitrobenzimidazole with a suitable thiol reagent.
Coupling with 3,4-Dihydroxyphenylacetone: The final step involves coupling the thiolated benzimidazole with 3,4-dihydroxyphenylacetone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic and nitro groups could participate in redox reactions, while the benzimidazole moiety could interact with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the benzimidazole moiety.
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole: Lacks the nitro group and the thioether linkage.
5-Nitro-1H-benzimidazole-2-thiol: Lacks the phenolic group.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenolic and benzimidazole groups allows for diverse interactions with biological targets, while the nitro group adds an additional layer of reactivity.
Eigenschaften
Molekularformel |
C15H11N3O5S |
|---|---|
Molekulargewicht |
345.3g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H11N3O5S/c19-12-4-1-8(5-13(12)20)14(21)7-24-15-16-10-3-2-9(18(22)23)6-11(10)17-15/h1-6,19-20H,7H2,(H,16,17) |
InChI-Schlüssel |
QBJTWNQVNTYDIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B504785.png)
![5-(4-methoxyphenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504786.png)
![4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B504787.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B504788.png)


![2-methyl-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504798.png)
![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methylbenzamide](/img/structure/B504800.png)
![5-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504801.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-3-fluorobenzamide](/img/structure/B504802.png)
![N-(4-bromophenyl)-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504804.png)
![5-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504805.png)
![N,N-diethyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504807.png)
